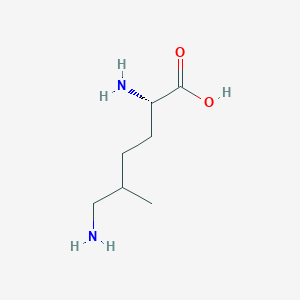
5-Methyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-L-lysine is a derivative of the amino acid lysine, where a methyl group is attached to the epsilon (ε) amino group of the lysine side chain. This modification plays a significant role in various biological processes, particularly in the regulation of gene expression through epigenetic mechanisms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-L-lysine typically involves the methylation of lysine. One common method is the reductive methylation of Nα-Fmoc-lysine using formaldehyde and sodium cyanoborohydride, followed by quaternization with methyl iodide . Another approach involves the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to introduce the methyl group at the ε-position .
Industrial Production Methods: Industrial production of this compound is less common compared to other amino acid derivatives. advancements in peptide synthesis techniques, such as solid-phase peptide synthesis, have facilitated the production of methylated lysine derivatives for research and pharmaceutical applications .
化学反应分析
Types of Reactions: 5-Methyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The ε-amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methylated amino group back to its primary form.
Substitution: Nucleophilic substitution reactions can occur at the ε-amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like fluorodinitrobenzene (FDNB) and trinitrobenzenesulfonate (TNBS) are used in nucleophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted lysine derivatives .
科学研究应用
5-Methyl-L-lysine has numerous applications in scientific research:
Epigenetics: It is a crucial component in the study of histone modifications and gene expression regulation
属性
CAS 编号 |
61475-85-2 |
|---|---|
分子式 |
C7H16N2O2 |
分子量 |
160.21 g/mol |
IUPAC 名称 |
(2S)-2,6-diamino-5-methylhexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(4-8)2-3-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1 |
InChI 键 |
BSHGVWRQILWEKK-GDVGLLTNSA-N |
手性 SMILES |
CC(CC[C@@H](C(=O)O)N)CN |
规范 SMILES |
CC(CCC(C(=O)O)N)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


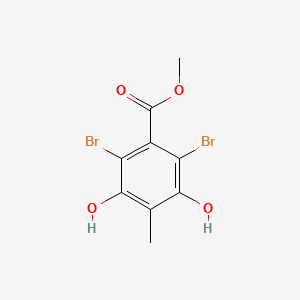

![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
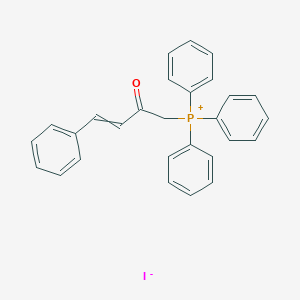
![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)
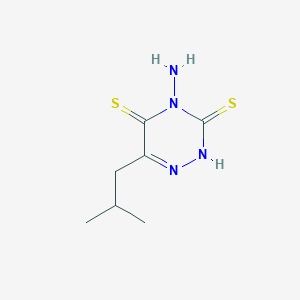
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
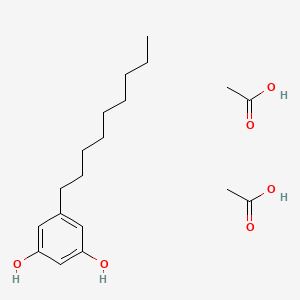
![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)
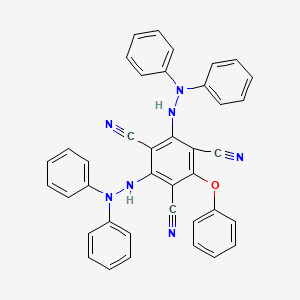
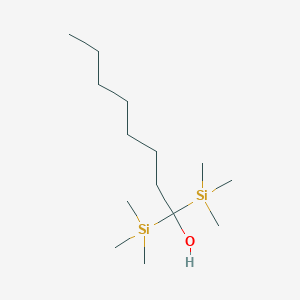
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
